![molecular formula C11H18N2O B3834921 1-(3-furylmethyl)-4-methyl-1,4-diazepane](/img/structure/B3834921.png)
1-(3-furylmethyl)-4-methyl-1,4-diazepane
Overview
Description
1-(3-furylmethyl)-4-methyl-1,4-diazepane, also known as FMMD, is a compound that has been extensively studied for its potential use in pharmaceutical applications. This compound belongs to the class of diazepanes, which are cyclic organic compounds that contain a diazepine ring. FMMD has shown promise as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(3-furylmethyl)-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, mood, and sleep. 1-(3-furylmethyl)-4-methyl-1,4-diazepane is thought to enhance the activity of GABA, which is an inhibitory neurotransmitter in the brain. This results in a decrease in neuronal excitability and a calming effect on the brain.
Biochemical and Physiological Effects:
1-(3-furylmethyl)-4-methyl-1,4-diazepane has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to increase the levels of GABA in the brain, which leads to a decrease in anxiety and an increase in relaxation. 1-(3-furylmethyl)-4-methyl-1,4-diazepane has also been shown to have anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy. Additionally, it has been found to have analgesic properties, which makes it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
1-(3-furylmethyl)-4-methyl-1,4-diazepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. It also has a unique chemical structure and pharmacological properties, which makes it a valuable tool for studying the GABAergic system. However, 1-(3-furylmethyl)-4-methyl-1,4-diazepane also has some limitations for lab experiments. It has not been extensively studied in humans, and its safety and efficacy in humans are not well established. Additionally, it may have potential side effects that need to be further investigated.
Future Directions
There are several future directions for the research on 1-(3-furylmethyl)-4-methyl-1,4-diazepane. One potential direction is to investigate its potential use as a treatment for anxiety and depression. Another potential direction is to investigate its potential use as an analgesic for the treatment of pain. Further research is also needed to determine its safety and efficacy in humans, and to investigate any potential side effects. Additionally, more research is needed to fully understand its mechanism of action and its effects on the GABAergic system.
Scientific Research Applications
1-(3-furylmethyl)-4-methyl-1,4-diazepane has been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. It has also been investigated for its potential use as an analgesic and as a sedative. 1-(3-furylmethyl)-4-methyl-1,4-diazepane has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
properties
IUPAC Name |
1-(furan-3-ylmethyl)-4-methyl-1,4-diazepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-12-4-2-5-13(7-6-12)9-11-3-8-14-10-11/h3,8,10H,2,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYMNOQFRQRKJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=COC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-ylmethyl)-4-methyl-1,4-diazepane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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